An In-depth Technical Guide to 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Thiazole Scaffold
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][3] The thiazole ring is a key structural component in numerous FDA-approved drugs, underscoring its therapeutic importance.[2][3] The strategic substitution on the thiazole nucleus allows for the fine-tuning of its biological and physicochemical properties, making it a versatile scaffold for drug design and discovery.[1] This guide focuses on a specific derivative, 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole, exploring its unique structural features and postulating its therapeutic potential based on the established activities of related compounds.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole combines three key pharmacophores: a 2-aminothiazole core, a phenyl group at the 4-position, and a 2-amino-5-nitrophenyl substituent at the 2-position. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the phenyl ring is anticipated to significantly influence the molecule's electronic properties and biological activity.
Table 1: Physicochemical Properties of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole and Related Analogs
| Property | 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole (Predicted) | 2-Amino-4-(p-nitrophenyl)thiazole[4][5] | 2-Amino-5-nitrothiazole[6] |
| Molecular Formula | C15H11N4O2S | C9H7N3O2S | C3H3N3O2S |
| Molecular Weight | 311.34 g/mol | 221.24 g/mol | 145.14 g/mol |
| Appearance | Yellow to brown crystalline solid (Predicted) | Not specified | Yellow to light brown crystalline solid[7] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol and DMF (Predicted) | Not specified | Sparingly soluble in water; soluble in 95% ethanol[7] |
| Melting Point | Not determined | Not specified | 195-200 °C (decomposes)[6] |
Note: Properties for the title compound are predicted based on the known properties of its structural analogs.
Synthesis and Characterization: A Methodological Approach
The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[8] This reaction involves the condensation of an α-haloketone with a thioamide.[8][9] For the synthesis of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole, the logical precursors would be 2-bromoacetophenone and a custom-synthesized 2-amino-5-nitrothiobenzamide.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: first, the preparation of the requisite thioamide, followed by the Hantzsch cyclization.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Part A: Synthesis of 2-amino-5-nitrothiobenzamide
-
Acid Chloride Formation: To a solution of 2-amino-5-nitrobenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. The reaction mixture is then refluxed until the evolution of HCl gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of ammonia in a suitable solvent is added dropwise. The reaction is stirred at room temperature until completion. The resulting precipitate of 2-amino-5-nitrobenzamide is filtered, washed with water, and dried.
-
Thionation: The 2-amino-5-nitrobenzamide is dissolved in a dry, high-boiling point solvent such as toluene or dioxane. Lawesson's reagent is added portion-wise, and the mixture is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is cooled, and the product, 2-amino-5-nitrothiobenzamide, is purified by column chromatography.
Part B: Hantzsch Thiazole Synthesis of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-nitrothiobenzamide and an equimolar amount of 2-bromoacetophenone in ethanol.
-
Cyclization: The reaction mixture is heated to reflux with constant stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole.
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons from both the phenyl and the nitrophenyl rings, a singlet for the thiazole proton, and a broad singlet for the amino protons.
-
¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the thiazole ring and the two different phenyl rings.
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FT-IR: Characteristic peaks for N-H stretching of the amino group, C=N stretching of the thiazole ring, and N-O stretching of the nitro group are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 311.34 should be observed.
Potential Biological Activity and Therapeutic Applications
While no specific biological data for 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole has been found in the reviewed literature, the extensive research on related thiazole derivatives allows for informed postulations about its potential therapeutic applications.
Anticancer Potential
Thiazole-containing compounds are present in several anticancer drugs, such as Dasatinib.[3] The incorporation of a nitro group can enhance anticancer activity, and various 2-aminothiazole derivatives have been reported to possess cytotoxic effects against different cancer cell lines. The title compound, combining these features, is a promising candidate for anticancer drug discovery.
Antimicrobial Activity
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] The 2-amino-5-nitrothiazole moiety, in particular, is a known pharmacophore with antibacterial and antiparasitic activity.[10][11] For instance, Nitazoxanide, a drug containing a 5-nitrothiazole ring, acts by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in anaerobic microorganisms.[10]
Caption: Potential mechanism of action via PFOR inhibition.
Given the structural similarity, 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole may exhibit similar inhibitory activity against PFOR, making it a candidate for development as an antimicrobial agent against anaerobic bacteria and parasites.
Conclusion
2-(2-Amino-5-nitrophenyl)-4-phenylthiazole is a molecule of significant interest due to its unique combination of pharmacophoric groups. Based on the well-established biological activities of the thiazole nucleus and its derivatives, this compound holds considerable promise for applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The synthetic route outlined in this guide provides a practical framework for its preparation, and the postulated biological activities warrant further investigation through in vitro and in vivo studies. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related thiazole derivatives.
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